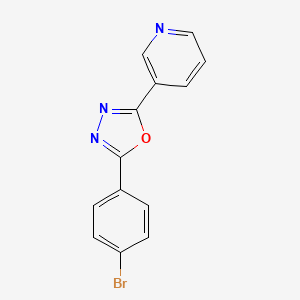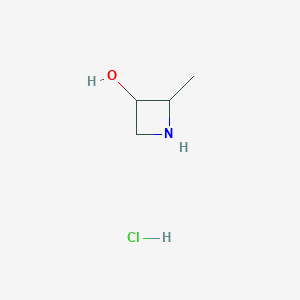![molecular formula C13H11Cl2N3O2S B2652641 1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea CAS No. 650615-79-5](/img/structure/B2652641.png)
1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea is a complex organic compound characterized by the presence of chlorinated aromatic rings and a urea moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring both chlorophenyl and chloropyridinyl groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of benzene to form 4-chlorobenzene. This is followed by a Friedel-Crafts acylation reaction to introduce the methyl-oxo group, yielding 4-chlorophenyl-methyl-oxo.
-
Synthesis of the Chloropyridinyl Intermediate: : Concurrently, 2-chloropyridine is prepared through the chlorination of pyridine.
-
Coupling Reaction: : The final step involves the coupling of the chlorophenyl and chloropyridinyl intermediates with urea under controlled conditions. This step often requires the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The presence of chlorinated aromatic rings enhances its binding affinity and specificity, allowing it to effectively interfere with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea: shares similarities with other chlorinated aromatic ureas, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated aromatic rings and urea moiety make it particularly versatile in various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-21(20,10-6-4-9(14)5-7-10)18-13(19)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVJQCSVSQRYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)NC1=C(N=CC=C1)Cl)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)

![3-methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide](/img/structure/B2652564.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2652576.png)
![2,4-dimethyl-6-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2652577.png)

![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2652582.png)
